molecular formula C15H12FNO4 B2588559 2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005151-00-7

2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B2588559
CAS RN: 1005151-00-7
M. Wt: 289.262
InChI Key: OBEJYZKIHMQPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached. It also has an isoindole structure, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, often involved in reactions with amines and alcohols .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic fluorophenyl group and the isoindole structure would contribute to the compound’s stability. The carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Structural Confirmation The synthesis of similar compounds, such as 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids, is achieved through the reaction of 5-arylfurfurilamines with maleic anhydride. This process leads to the formation of cyclic and open forms that are in dynamic equilibrium. The esterification of these forms with methanol, under catalysis by sulfuric acid, results in methyl esters, indicating unexpected cleavage products of the 3a,6-oxo bridge. The structural confirmation of the obtained products utilizes X-ray structural analysis, highlighting the significance of detailed structural elucidation in the synthesis process (Nadirova et al., 2019).

Structural Characteristics and Chemical Behavior The structural analysis of related compounds, such as rac-Methyl (3aR*,4S*,5R*,7aR*)-5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate, reveals a cis-fused bicyclic system. This analysis shows the geometrical configuration and conformational details of the molecules, providing insights into their chemical behavior and potential interactions. The study of such compounds deepens understanding of the nuanced structural factors that influence their reactivity and potential biological activity (Toze et al., 2013).

Potential Applications

Antibacterial Activity Research on the antibacterial activity of similar compounds, such as pyridonecarboxylic acids and their derivatives, underscores the potential of these chemicals in developing new antibacterial agents. These studies involve the synthesis of compounds with various substituents and evaluating their in vitro and in vivo antibacterial effectiveness. Such research contributes to the discovery of novel compounds that could serve as the basis for new antibacterial drugs, addressing the ongoing need for treatments against resistant bacterial strains (Egawa et al., 1984).

Halogen Bonding and Supramolecular Structures The study of halogen substituents and their effect on halogen bonding in compounds such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones explores the role of halogens in forming supramolecular architectures. This research provides valuable insights into the design of molecular structures with specific interaction capabilities, which could have implications in materials science and molecular engineering (Gurbanov et al., 2021).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

3-(2-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-8-3-1-2-4-9(8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEJYZKIHMQPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.